4-HO-DPHP

Kinase Signaling Allosteric Modulation c-Abl Biology

The compound associated with CAS 484049-04-9 is chemically designated as 5-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]imidazolidine-2,4-dione, commonly referred to as DPH. This small molecule (MW: 336.32, C₁₈H₁₃FN₄O₂) functions as a potent, cell-permeable allosteric activator of the c-Abl tyrosine kinase.

Molecular Formula C18H13FN4O2
Molecular Weight 336.3 g/mol
CAS No. 484049-04-9
Cat. No. B1217005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-HO-DPHP
CAS484049-04-9
Synonyms5-(1,3-diaryl-1H-pyrazol-4-yl)hydantoin
5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,4-imidazolidinedione
DPH dione cpd
Molecular FormulaC18H13FN4O2
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C4C(=O)NC(=O)N4
InChIInChI=1S/C18H13FN4O2/c19-12-8-6-11(7-9-12)15-14(16-17(24)21-18(25)20-16)10-23(22-15)13-4-2-1-3-5-13/h1-10,16H,(H2,20,21,24,25)
InChIKeyMPQWYPLPWGUMJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-HO-DPHP (CAS 484049-04-9): c-Abl Activator DPH Procurement and Baseline Profile


The compound associated with CAS 484049-04-9 is chemically designated as 5-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]imidazolidine-2,4-dione, commonly referred to as DPH. This small molecule (MW: 336.32, C₁₈H₁₃FN₄O₂) functions as a potent, cell-permeable allosteric activator of the c-Abl tyrosine kinase [1]. Its mechanism involves binding to the myristoyl binding site of the c-Abl kinase domain, a key regulatory pocket, which promotes the active kinase conformation [1]. This compound was first reported as a research tool to probe c-Abl signaling pathways, offering a distinct pharmacological profile compared to ATP-competitive inhibitors or other allosteric modulators [1].

Why Procuring 4-HO-DPHP (DPH) Over Generic c-Abl Modulators is Critical for Research Outcomes


Generic substitution among c-Abl modulators is scientifically invalid due to the fundamental differences in their mechanism of action, target selectivity, and functional outcomes. The c-Abl kinase is regulated by a complex allosteric network involving its myristoyl binding pocket and SH2/SH3 domains [1]. While many compounds target the ATP-binding site (e.g., Imatinib) or allosterically inhibit the kinase (e.g., GNF-2), DPH is an allosteric *activator* that induces a distinct conformational change to stimulate c-Abl activity [1]. Substituting DPH with an inhibitor or an ATP-competitive ligand will produce opposite or unrelated biological effects, leading to irreproducible data and invalid conclusions in experiments designed to study c-Abl activation, downstream phosphorylation cascades, or cellular differentiation [1][2].

4-HO-DPHP (DPH) Quantitative Differentiation Evidence Against c-Abl Modulator Comparators


Allosteric c-Abl Activation vs. Inhibition: Functional Antagonism with GNF-2

DPH is a direct allosteric activator of c-Abl, whereas GNF-2, which also binds to the myristoyl binding pocket, functions as a potent allosteric inhibitor. This distinction is critical for experimental design. DPH's activation of c-Abl is quantified by an EC₅₀ of 794 nM in cellular assays, demonstrating its ability to stimulate the kinase [1]. In contrast, GNF-2 inhibits Bcr-Abl phosphorylation with an IC₅₀ of 267 nM and does not activate native c-Abl . The two compounds, despite sharing a binding site, produce functionally antagonistic effects on c-Abl kinase activity [1].

Kinase Signaling Allosteric Modulation c-Abl Biology Drug Mechanism

First-in-Class Cell Permeability for c-Abl Activation Tool Compounds

DPH is established as the first cell-permeable, small-molecule tool compound specifically designed for c-Abl activation [1]. Prior to its discovery, researchers lacked a chemical probe that could directly and acutely stimulate c-Abl activity in intact cells to dissect its signaling role. This contrasts sharply with earlier-generation c-Abl activators or biological methods (e.g., growth factor stimulation) which were either not cell-permeable, lacked specificity, or activated multiple parallel pathways [1]. DPH's cell permeability was a primary selection criterion in the original high-throughput screen and subsequent validation, confirmed by its potent cellular EC₅₀ of 794 nM [1].

Cell Permeability Tool Compound Chemical Probe c-Abl

Potency Comparison with Later-Generation c-Abl Activators

While DPH (EC₅₀ = 794 nM) was the pioneering cell-permeable c-Abl activator, subsequent structure-guided optimization has yielded more potent analogs. For instance, a 2019 study identified and optimized a thiazole series and a dihydropyrazole analog (Cmpd 29) with significantly improved potency and solubility [1]. Cmpd 29, a direct analog from this optimization campaign, demonstrates sub-micromolar activity, representing a potency increase over DPH [1]. This quantitative difference highlights that while DPH is the established benchmark, newer analogs offer enhanced potency for applications requiring lower compound concentrations or higher target engagement.

Potency EC50 c-Abl Activator Structure-Activity Relationship

Validated Research Applications for 4-HO-DPHP (DPH) Based on Quantitative Evidence


Dissecting c-Abl Kinase Signaling Pathways in Cell-Based Assays

This is the primary and most validated application for DPH. Its function as the first cell-permeable, small-molecule c-Abl activator makes it an essential tool for acutely and specifically stimulating the c-Abl kinase in intact cells. Researchers use DPH to investigate downstream phosphorylation events (e.g., Crk phosphorylation), cellular differentiation, cytoskeletal rearrangements, and other c-Abl-dependent processes without the confounding effects of growth factor stimulation or genetic manipulation [1]. Its established EC₅₀ of 794 nM provides a clear reference point for dosing in these cellular assays [1].

Differentiation from Bcr-Abl Inhibitor Studies: Functional Antagonism Controls

In studies investigating the Bcr-Abl fusion protein, common in chronic myeloid leukemia (CML), DPH serves as a critical control to differentiate between native c-Abl and oncogenic Bcr-Abl signaling. While Bcr-Abl inhibitors like GNF-2 (IC₅₀ = 267 nM) target the myristoyl pocket to inhibit the oncoprotein, DPH (EC₅₀ = 794 nM) activates the wild-type kinase [1]. Using DPH alongside inhibitors allows researchers to deconvolute the specific contributions of c-Abl activation to cellular phenotypes, such as drug resistance or differentiation, separate from the effects of Bcr-Abl inhibition [1].

Benchmark Reference Standard for c-Abl Activator Development

DPH serves as a critical reference compound in medicinal chemistry programs aimed at discovering novel c-Abl activators. As the first reported cell-permeable activator, its EC₅₀ (794 nM), binding mode, and cellular activity profile provide the baseline against which new chemical entities are compared [1]. Studies like the 2019 report on thiazole and dihydropyrazole series activators explicitly use the knowledge gained from DPH to guide structure-based optimization and evaluate improvements in potency, solubility, and cellular efficacy [2]. Procurement of DPH is therefore essential for any lab engaged in developing next-generation c-Abl modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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